molecular formula C65H116N6O21 B141446 Dtp-gdp CAS No. 130114-83-9

Dtp-gdp

Cat. No. B141446
M. Wt: 1317.6 g/mol
InChI Key: IDKXCZLQTHWOAT-KMANSXJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dtp-gdp, also known as 2',3'-dideoxy-3'-thiacytidine-5'-diphosphate, is a nucleotide analog that has been widely studied for its potential therapeutic applications. This molecule is structurally similar to the antiretroviral drug, lamivudine, and has been shown to have antiviral activity against a variety of viruses, including HIV, hepatitis B, and influenza.

Mechanism Of Action

Dtp-gdp works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV and hepatitis B. This molecule is incorporated into the viral DNA during replication, which leads to the termination of the viral DNA chain. This mechanism of action is similar to that of other nucleotide analogs, such as lamivudine.

Biochemical And Physiological Effects

Dtp-gdp has been shown to have potent antiviral activity against a variety of viruses, including HIV, hepatitis B, and influenza. This molecule works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of these viruses. In addition, dtp-gdp has been shown to have low toxicity and good bioavailability, which makes it a promising candidate for further development as a therapeutic agent.

Advantages And Limitations For Lab Experiments

One of the main advantages of dtp-gdp for lab experiments is its potent antiviral activity against a variety of viruses. This makes it a useful tool for studying the replication and pathogenesis of these viruses. In addition, dtp-gdp has been shown to have low toxicity and good bioavailability, which makes it a safe and effective tool for in vitro and in vivo experiments.
One of the limitations of dtp-gdp for lab experiments is its complex synthesis method. This makes it difficult and expensive to produce in large quantities, which can limit its use in certain types of experiments. In addition, dtp-gdp has been shown to have limited activity against some viruses, which can limit its utility in certain types of studies.

Future Directions

There are several potential future directions for research on dtp-gdp. One area of interest is the development of new analogs with improved activity against specific viruses. Another area of interest is the study of the mechanism of action of dtp-gdp and related compounds. Finally, there is interest in the development of new methods for synthesizing dtp-gdp and related compounds, which could make them more accessible for research and potential therapeutic use.

Synthesis Methods

The synthesis of dtp-gdp involves the chemical modification of the nucleotide cytidine. This modification introduces a sulfur atom into the molecule, which confers its unique antiviral properties. The synthesis of dtp-gdp is a complex process that requires expertise in organic chemistry and nucleotide synthesis.

Scientific Research Applications

Dtp-gdp has been extensively studied for its potential therapeutic applications. In particular, it has been shown to have potent antiviral activity against HIV and hepatitis B. This molecule works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of these viruses.

properties

CAS RN

130114-83-9

Product Name

Dtp-gdp

Molecular Formula

C65H116N6O21

Molecular Weight

1317.6 g/mol

IUPAC Name

[3-[(2S)-2-[[(2R)-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]oxy-2-hexadecanoyloxypropyl] hexadecanoate

InChI

InChI=1S/C65H116N6O21/c1-8-10-12-14-16-18-20-22-24-26-28-30-32-34-52(77)86-40-47(89-53(78)35-33-31-29-27-25-23-21-19-17-15-13-11-9-2)41-87-63(84)43(4)68-62(83)48(36-37-51(66)76)71-60(81)42(3)67-61(82)44(5)88-59-55(70-46(7)75)64(85)90-50(39-73)58(59)92-65-54(69-45(6)74)57(80)56(79)49(38-72)91-65/h42-44,47-50,54-59,64-65,72-73,79-80,85H,8-41H2,1-7H3,(H2,66,76)(H,67,82)(H,68,83)(H,69,74)(H,70,75)(H,71,81)/t42-,43-,44?,47?,48+,49+,50+,54+,55+,56+,57+,58+,59+,64-,65-/m0/s1

InChI Key

IDKXCZLQTHWOAT-KMANSXJTSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)[C@H](C)NC(=O)[C@@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)C(C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)CO)O)NC(=O)C)OC(=O)CCCCCCCCCCCCCCC

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CO)O)NC(=O)C)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CO)O)NC(=O)C)OC(=O)CCCCCCCCCCCCCCC

synonyms

DTP-GDP
N-acetylglucosamine-N-acetylmuramyl-alanyl-isoglutaminyl-alanyl-glycerol dipalmitoyl

Origin of Product

United States

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